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molecular formula C16H17NO2 B1607294 N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine CAS No. 3261-60-7

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine

Cat. No. B1607294
M. Wt: 255.31 g/mol
InChI Key: VULGBGGDBXPNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143270B2

Procedure details

4-Methoxybenzylamine (40 g, 290 mmol) was cooled to 0° C., and p-anisaldehyde (39.7 g, 292 mmol) was added dropwise. The reaction was stirred at ambient temperature for two hours, concentrated under reduced pressure, and further dried under high vacuum overnight to provide 97 g of N-(4-methoxybenzyl)-N-[(4-methoxyphenyl)methylidene]amine as a white, waxy solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[CH:11](=O)[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1>>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:8]=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Step Two
Name
Quantity
39.7 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
further dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(CN=CC2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 97 g
YIELD: CALCULATEDPERCENTYIELD 131%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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